2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide
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Overview
Description
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide, also known as CPP-109, is a chemical compound that has shown promising results in scientific research for its potential use in treating addiction and other neurological disorders.
Mechanism of Action
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide works by inhibiting the enzyme known as butyrylcholinesterase (BChE). BChE is responsible for breaking down cocaine and alcohol in the body. By inhibiting this enzyme, 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide increases the levels of cocaine and alcohol in the brain, leading to a decrease in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects:
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has been shown to increase the levels of cocaine and alcohol in the brain, leading to a decrease in cravings and withdrawal symptoms associated with addiction. It has also been shown to have potential neuroprotective effects, as it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide in lab experiments is its specificity for BChE. This allows for more targeted research on the effects of inhibiting this enzyme. However, one limitation is that 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
Future Directions
There are several potential future directions for research on 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to treat addiction. Additionally, further research is needed to determine the long-term effects of 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide use and to optimize its dosing and administration.
Synthesis Methods
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide is synthesized by reacting 2,2-dichlorocyclopropanecarboxylic acid with 2-ethylphenylamine and phenylmagnesium bromide. The resulting mixture is then purified through column chromatography to yield 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide as a white crystalline solid.
Scientific Research Applications
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to an increase in their levels in the brain. This increase in levels can lead to a decrease in cravings and withdrawal symptoms associated with addiction.
properties
IUPAC Name |
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-2-13-8-6-7-11-15(13)21-16(22)17(12-18(17,19)20)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSYHVMVJMUGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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